molecular formula C10H19Cl2N3S B585849 (S)-PraMipexole-d5 Dihydrochloride

(S)-PraMipexole-d5 Dihydrochloride

Cat. No.: B585849
M. Wt: 289.28 g/mol
InChI Key: QMNWXHSYPXQFSK-DTYNNZMFSA-N
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Description

(S)-Pramipexole-d5 is intended for use as an internal standard for the quantification of (S)-pramipexole by GC- or LC-MS. (S)-Pramipexole is a dopamine D2S, D2L, D3, and D4 receptor agonist (EC50s = 426.58, 338.84, 2.24, and 128.82 nM, respectively, in a [35S]GTPγS binding assay). It is also a partial agonist of α2A-adrenergic receptors (α2A-ARs;  EC50 = 3,548.13 nM). (S)-Pramipexole is selective for dopamine D2-4 receptors (Kis = 954.99, 1,698.24, 12.59, 128.82 nM for D2S, D2L, D3, and D4 receptors, respectively, in a radioligand binding assay) over D1 and D5 receptors (Kis = >10,000 nM for both). It prevents MPTP-induced decreases in the number of dopaminergic neurons in the substantia nigra pars compacta in common marmosets when administered at a dose of 60 μg/kg per day before, during, and after administration of MPTP. Formulations containing (S)-pramipexole have been used in the treatment of Parkinson's disease and restless legs syndrome.
(S)-Pramipexole-d5 Dihydrochloride is a labeled analogue of (S)-Pramipexole Dihydrochloride, a dopamine-D2-receptor agonist. Antiparkinsonian.

Mechanism of Action

Target of Action

(S)-PraMipexole-d5 Dihydrochloride is a non-ergot dopamine agonist . Its primary targets are the dopamine receptors, specifically the D2 subfamily of dopamine receptors . These receptors play a crucial role in the regulation of motor control, reward, and cognitive functions in the brain.

Mode of Action

This compound interacts with its targets by binding to the D2, D3, and D4 dopamine receptors . By binding to these receptors, it stimulates dopamine activity on the nerves of the striatum and substantia nigra, which are areas of the brain involved in movement and reward.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving dopamine signaling. By acting as an agonist at dopamine receptors, it enhances dopaminergic transmission in the brain. This can lead to downstream effects such as improved motor control and reduced symptoms of Parkinson’s disease .

Result of Action

The molecular and cellular effects of this compound’s action include enhanced dopaminergic signaling in the brain. This can lead to improved motor control and a reduction in the symptoms of conditions like Parkinson’s disease and Restless Legs Syndrome .

Properties

IUPAC Name

(6S)-6-N-(2,2,3,3,3-pentadeuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1/i1D3,2D2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNWXHSYPXQFSK-DTYNNZMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CN[C@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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